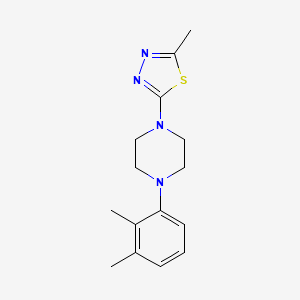![molecular formula C21H28N4O3 B12266563 N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B12266563.png)
N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and a piperidine ring, which is commonly found in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, including the formation of the quinazolinone core and the subsequent attachment of the piperidine ring. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Piperidine Ring: This step may involve the use of piperidine derivatives and coupling agents such as EDCI or DCC to form the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or DMP can be used under mild conditions.
Reduction: Reagents like NaBH4 or LiAlH4 are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
N-cyclopentyl-4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide can be compared with other quinazolinone and piperidine derivatives:
Similar Compounds:
Uniqueness: The combination of the quinazolinone core and the piperidine ring in this compound provides a unique structural framework that may result in distinct biological activities and chemical properties.
Properties
Molecular Formula |
C21H28N4O3 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-cyclopentyl-4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C21H28N4O3/c1-28-17-6-7-18-19(12-17)22-14-25(20(18)26)13-15-8-10-24(11-9-15)21(27)23-16-4-2-3-5-16/h6-7,12,14-16H,2-5,8-11,13H2,1H3,(H,23,27) |
InChI Key |
PCJQMPDNQTXPJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C(=O)NC4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-indol-3-yl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one](/img/structure/B12266481.png)
![4-[2-(4-{[2-(Trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12266482.png)
[(pyridin-2-yl)methyl]amine](/img/structure/B12266501.png)
![5-Fluoro-2-({1-[(1,3-thiazol-4-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12266506.png)
![8-Chloro-4-[(4-chlorophenyl)amino]quinoline-2-carboxylic acid](/img/structure/B12266507.png)
![5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12266510.png)
![2-cyclopropyl-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B12266514.png)
![N,N-dimethyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B12266519.png)
![N-[1-(but-3-en-1-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12266523.png)
![1-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B12266530.png)

![9-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B12266532.png)
![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]-7-(trifluoromethyl)quinoline](/img/structure/B12266540.png)
![Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate](/img/structure/B12266544.png)
